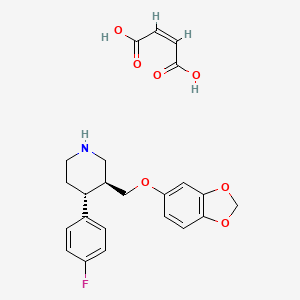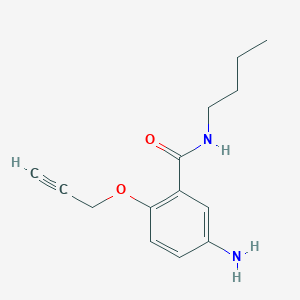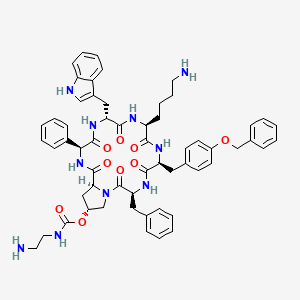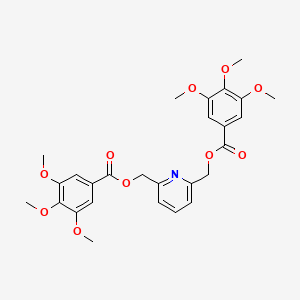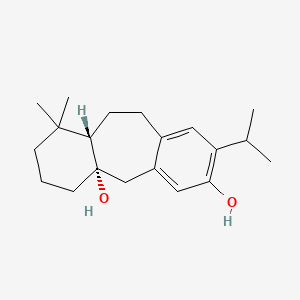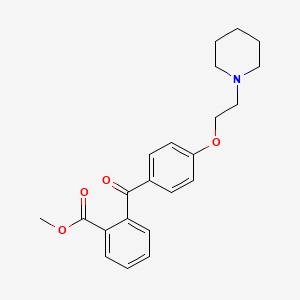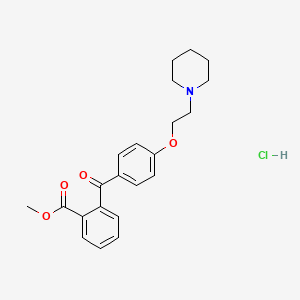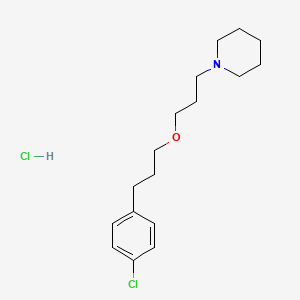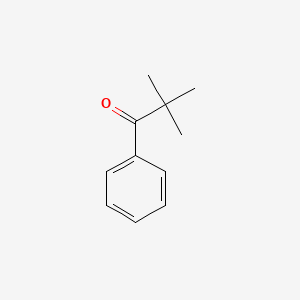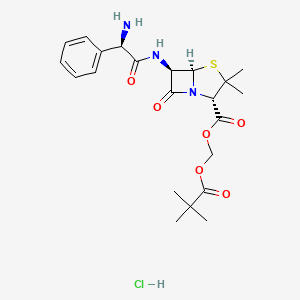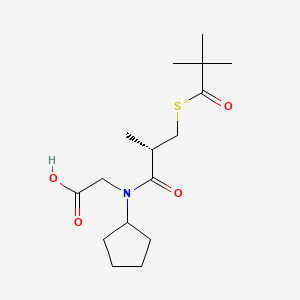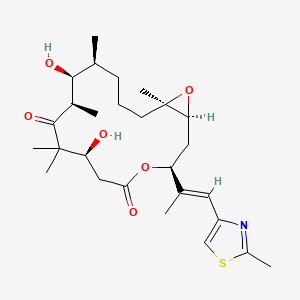
Epothilone B
作用机制
帕图匹隆通过与微管的β-微管蛋白亚基结合,稳定其结构并阻止其解聚而发挥作用。这种稳定作用破坏了微管的正常动力学,导致细胞周期停滞在G2-M期,最终诱导凋亡。 分子靶标包括各种微管蛋白亚型,相关途径包括微管动力学和细胞周期调控 .
生化分析
Biochemical Properties
Epothilone B has a unique affinity to bind with β-tubulin microtubule arrays, stabilizing their disassembly . It interacts with tubulin, a globular protein, and promotes its polymerization into microtubules . This interaction with tubulin is vital for its role in biochemical reactions .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces mitotic arrest at the G2/M phase, resulting in inhibition of cell proliferation and cytotoxicity . It has strong cytotoxic effects against several human cancer types in cell culture systems and mouse xenograft models . Furthermore, this compound has been shown to induce tubulin polymerization into microtubules without the presence of GTP .
Molecular Mechanism
The principal mechanism of action of this compound is the inhibition of microtubule function . It binds to the αβ-tubulin heterodimer subunit, decreasing the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . This leads to cell cycle arrest at the G2-M transition phase, cytotoxicity, and eventually cell apoptosis .
Temporal Effects in Laboratory Settings
This compound has been studied extensively in laboratory settings. Over time, it has been observed to have a significant impact on cellular function. For instance, it has been shown to have a strong anti-tubulin polymerization activity
Metabolic Pathways
This compound is involved in the metabolic pathway that involves the polymerization of tubulin into microtubules
Subcellular Localization
This compound is known to localize to the microtubules within the cell
准备方法
合成路线和反应条件
帕图匹隆可以通过一系列复杂的化学反应合成。合成通常涉及形成大环内酯环结构,然后引入各种官能团。合成中的关键步骤包括:
- 通过大环内酯化形成大环内酯环。
- 引入环氧化物基团。
- 侧链的官能化。
反应条件通常需要使用特定的催化剂、保护基和溶剂,才能以高收率和高纯度获得所需的产物 .
工业生产方法
帕图匹隆的工业生产涉及对粘细菌纤维状粘细菌的大规模发酵,然后提取和纯化化合物。生物技术的进步使发酵条件得到优化,从而最大限度地提高帕图匹隆的产量。 纯化过程通常涉及色谱技术,以从发酵液中分离化合物 .
化学反应分析
反应类型
帕图匹隆会发生各种化学反应,包括:
氧化: 帕图匹隆可以被氧化形成各种氧化衍生物。
还原: 还原反应可以改变环氧化物基团或其他官能团。
取代: 亲核取代反应可以将新的官能团引入分子中。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 在碱性或酸性条件下使用胺和硫醇等亲核试剂。
主要产物
科学研究应用
帕图匹隆具有广泛的科学研究应用,包括:
化学: 用作研究大环内酯合成和微管稳定的模型化合物。
生物学: 研究其对各种细胞系中细胞分裂和凋亡的影响。
医学: 探索作为潜在的抗癌药物,特别是用于治疗耐紫杉醇的癌症。
工业: 用于开发新的抗癌药物和制剂
相似化合物的比较
类似化合物
紫杉烷类: 紫杉醇和多西他赛是著名的微管稳定剂。
其他依托泊苷类: 伊沙匹隆、BMS-310705、KOS-862、KOS-1584和ZK-EPO。
独特性
帕图匹隆的独特之处在于它与紫杉烷类相比具有更高的效力,并且能够克服常见的耐药机制,如β-微管蛋白突变和药物外排泵。 与紫杉烷类不同,帕图匹隆与β-微管蛋白亚基上的不同位点结合,这使其具有独特的药理学特征 .
属性
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRSDHAAWVKZLJ-PVYNADRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046862 | |
| Record name | Epothilone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The principal mechanism of the epothilone class is inhibition of microtubule function. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. Epothilone B possess the same biological effects as taxol both in vitro and in cultured cells. This is because they share the same binding site, as well as binding affinity to the microtubule. Like taxol, epothilone B binds to the αβ-tubulin heterodimer subunit. Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules. Furthermore, epothilone B has also been shown to induce tubulin polymerization into microtubules without the presence of GTP. This is caused by formation of microtubule bundles throughout the cytoplasm. Finally, epothilone B also causes cell cycle arrest at the G2-M transition phase, thus leading to cytotoxicity and eventually cell apoptosis. | |
| Record name | Patupilone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03010 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152044-54-7 | |
| Record name | Epothilone B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152044-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Patupilone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152044547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Patupilone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03010 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epothilone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,17-Dioxabicyclo[14.1.0]heptadecane-5,9-dione, 7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (1S,3S,7S,10R,11S,12S,16R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PATUPILONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC0H0URSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


